Cas no 2137727-09-2 (Thiazole, 2-[[1-(bromomethyl)-2-methylcyclopropyl]methyl]-)

Thiazole, 2-[[1-(bromomethyl)-2-methylcyclopropyl]methyl]- structure
2137727-09-2 structure
Product name:Thiazole, 2-[[1-(bromomethyl)-2-methylcyclopropyl]methyl]-
CAS No:2137727-09-2
MF:C9H12BrNS
MW:246.167280197144
CID:5287099

Thiazole, 2-[[1-(bromomethyl)-2-methylcyclopropyl]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Thiazole, 2-[[1-(bromomethyl)-2-methylcyclopropyl]methyl]-
    • Inchi: 1S/C9H12BrNS/c1-7-4-9(7,6-10)5-8-11-2-3-12-8/h2-3,7H,4-6H2,1H3
    • InChI Key: REALIWXVATVROG-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1CC1(CBr)CC1C

Thiazole, 2-[[1-(bromomethyl)-2-methylcyclopropyl]methyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-678758-1.0g
2-{[1-(bromomethyl)-2-methylcyclopropyl]methyl}-1,3-thiazole
2137727-09-2
1g
$0.0 2023-06-07
Enamine
EN300-678758-5.0g
2-{[1-(bromomethyl)-2-methylcyclopropyl]methyl}-1,3-thiazole
2137727-09-2
5.0g
$4226.0 2023-03-11
Enamine
EN300-678758-0.5g
2-{[1-(bromomethyl)-2-methylcyclopropyl]methyl}-1,3-thiazole
2137727-09-2
0.5g
$1399.0 2023-03-11
Enamine
EN300-678758-10.0g
2-{[1-(bromomethyl)-2-methylcyclopropyl]methyl}-1,3-thiazole
2137727-09-2
10.0g
$6266.0 2023-03-11
Enamine
EN300-678758-0.05g
2-{[1-(bromomethyl)-2-methylcyclopropyl]methyl}-1,3-thiazole
2137727-09-2
0.05g
$1224.0 2023-03-11
Enamine
EN300-678758-0.1g
2-{[1-(bromomethyl)-2-methylcyclopropyl]methyl}-1,3-thiazole
2137727-09-2
0.1g
$1283.0 2023-03-11
Enamine
EN300-678758-2.5g
2-{[1-(bromomethyl)-2-methylcyclopropyl]methyl}-1,3-thiazole
2137727-09-2
2.5g
$2856.0 2023-03-11
Enamine
EN300-678758-0.25g
2-{[1-(bromomethyl)-2-methylcyclopropyl]methyl}-1,3-thiazole
2137727-09-2
0.25g
$1341.0 2023-03-11

Thiazole, 2-[[1-(bromomethyl)-2-methylcyclopropyl]methyl]- Related Literature

Additional information on Thiazole, 2-[[1-(bromomethyl)-2-methylcyclopropyl]methyl]-

Thiazole, 2-[[1-(bromomethyl)-2-methylcyclopropyl]methyl]- (CAS No. 2137727-09-2): A Comprehensive Overview

Thiazole, 2-[[1-(bromomethyl)-2-methylcyclopropyl]methyl]-, identified by its CAS number CAS No. 2137727-09-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole class, a structural motif renowned for its broad spectrum of biological activities and utility in drug development. The presence of a bromomethyl group and a methylcyclopropyl substituent in its molecular structure endows it with unique chemical properties that make it a promising candidate for further exploration in synthetic chemistry and pharmacological applications.

The< strong>thiazole core is a six-membered aromatic ring consisting of sulfur, nitrogen, and carbon atoms. This core structure is highly versatile and is found in numerous biologically active molecules, including antibiotics, antifungals, and anti-inflammatory agents. The incorporation of functional groups such as the bromomethyl moiety enhances the reactivity of the compound, allowing for further derivatization and the development of novel derivatives with tailored biological properties.

1-(bromomethyl)-2-methylcyclopropyl side chain adds an additional layer of complexity to the molecule, influencing its interactions with biological targets. This particular substitution pattern has been explored in various research studies due to its potential to modulate enzyme activity and receptor binding. The cyclopropyl group, in particular, is known for its ability to increase metabolic stability and improve oral bioavailability, making it a valuable feature in drug design.

In recent years, there has been a surge in research focused on developing new therapeutic agents derived from thiazole scaffolds. One notable area of interest is the use of thiazole derivatives as kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. Researchers have identified that modifications to the thiazole ring can significantly alter the inhibitory activity against specific kinases. For instance, studies have shown that compounds with< strong>1-(bromomethyl)-2-methylcyclopropyl substituents exhibit potent inhibitory effects on certain tyrosine kinases, which are overactive in many cancer types.

The< strong>bromomethyl group on the molecule serves as a versatile handle for further chemical modifications. It can undergo nucleophilic substitution reactions to introduce various functional groups, enabling the synthesis of diverse derivatives. This reactivity has been exploited in medicinal chemistry to develop compounds with enhanced pharmacological profiles. For example, bromomethyl-substituted thiazoles have been used to create protease inhibitors and antimicrobial agents. The ability to modify this group allows researchers to fine-tune the properties of the compound, such as its solubility, binding affinity, and metabolic stability.

The< strong>methylcyclopropyl moiety contributes to the steric environment of the molecule, influencing its interactions with biological targets. This substitution pattern has been found to improve binding affinity to certain receptors by introducing conformational constraints that enhance receptor specificity. Additionally, the cyclopropyl group can enhance lipophilicity, which is often crucial for crossing biological membranes and achieving effective drug delivery.

Recent advancements in computational chemistry have facilitated the design of novel thiazole derivatives with improved pharmacological properties. Molecular modeling techniques have been employed to predict how different substituents will affect the binding affinity and selectivity of< strong>Thiazole, 2-[[1-(bromomethyl)-2-methylcyclopropyl]methyl]- towards target proteins. These studies have identified promising lead compounds that are being further optimized through experimental synthesis and biological testing.

In addition to its potential as an anti-cancer agent, this compound has shown promise in other therapeutic areas. For instance, preliminary studies have indicated that derivatives of this thiazole structure may exhibit anti-inflammatory properties by modulating inflammatory signaling pathways. The< strong>bromomethyl group provides a starting point for synthesizing analogs that can interact with key inflammatory mediators.

The synthesis of< strong>Thiazole, 2-[[1-(bromomethyl)-2-methylcyclopropyl]methyl]- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include bromination of an appropriate precursor followed by nucleophilic substitution with a methylated cyclopropyl halide. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct large-scale studies on this compound.

The< strong>cas no2137727-09-2 registry number ensures that researchers can reliably obtain consistent batches of this compound for their studies. This standardization is crucial for reproducibility in scientific research and for facilitating collaboration between different laboratories.

The future prospects for< strong>Thiazole, 2-[[1-(bromomethyl)-2-methylcyclopropyl]methyl]- are promising given its unique structural features and demonstrated biological activity. Ongoing research aims to explore new derivatives with enhanced efficacy and reduced side effects. Additionally, investigations into combination therapies involving this compound with other drugs may reveal synergistic effects that could improve treatment outcomes.

In conclusion,< strong>Thiazole, 2-[[1-(bromomethyl)-2-methylcyclopropyl]methyl]- (CAS No. 2137727-09-2) represents an exciting area of research within pharmaceutical chemistry. Its structural features offer opportunities for developing novel therapeutic agents with applications ranging from cancer treatment to anti-inflammatory therapies. As research continues to uncover new possibilities for this compound and its derivatives, it is poised to make significant contributions to the field of medicinal chemistry.

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.